1-(Brommethyl)-4-ethoxybenzol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

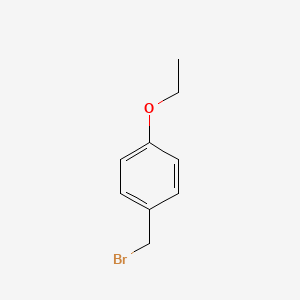

1-(Bromomethyl)-4-ethoxybenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of benzene, where a bromomethyl group (-CH2Br) and an ethoxy group (-OCH2CH3) are substituted at the para positions of the benzene ring

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-4-ethoxybenzene has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethoxytoluene. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of 1-(Bromomethyl)-4-ethoxybenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromomethyl)-4-ethoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium, or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

Nucleophilic Substitution: Products include 4-ethoxybenzyl alcohol, 4-ethoxybenzonitrile, and 4-ethoxybenzylamines.

Oxidation: Products include 4-ethoxybenzaldehyde and 4-ethoxybenzoic acid.

Reduction: The major product is 4-ethoxytoluene.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-4-ethoxybenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the bromine atom is replaced by other functional groups. The ethoxy group on the benzene ring can also participate in reactions, influencing the overall reactivity and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Bromomethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

1-(Chloromethyl)-4-ethoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

1-(Bromomethyl)-4-methylbenzene: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

1-(Bromomethyl)-4-ethoxybenzene is unique due to the presence of both the bromomethyl and ethoxy groups, which confer distinct reactivity and solubility properties. The ethoxy group increases the compound’s solubility in organic solvents, while the bromomethyl group provides a reactive site for various synthetic transformations .

Biologische Aktivität

1-(Bromomethyl)-4-ethoxybenzene, a brominated aromatic compound, has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Formula : C10H13BrO

- CAS Number : 2606-57-7

- Molecular Weight : 229.12 g/mol

Mechanisms of Biological Activity

1-(Bromomethyl)-4-ethoxybenzene exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, impacting metabolic pathways. For instance, it has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics .

- Cell Signaling Modulation : It may influence cell signaling pathways by interacting with receptors or other signaling molecules, potentially affecting processes such as apoptosis and proliferation .

Biological Effects

The biological effects of 1-(Bromomethyl)-4-ethoxybenzene can be summarized as follows:

Study 1: Antiviral Activity

A study evaluated the antiviral effects of 1-(Bromomethyl)-4-ethoxybenzene against HIV-1. The compound exhibited significant inhibition of viral replication in both permissive and non-permissive cell lines, with an IC50 value indicating effective concentration levels for viral suppression .

Study 2: Enzyme Interaction

Research focusing on the interaction of this compound with cytochrome P450 enzymes revealed that it could modulate enzyme activity, leading to altered metabolic profiles in treated cells. This modulation was significant in understanding how brominated compounds affect drug metabolism .

Study 3: Cytotoxicity Assessment

In a cytotoxicity assessment using various cancer cell lines, 1-(Bromomethyl)-4-ethoxybenzene displayed selective cytotoxic effects. The results indicated that the compound could induce apoptosis in specific cancer cells while exhibiting lower toxicity in normal cells, suggesting a potential therapeutic use in targeted cancer therapies .

Pharmacokinetics

The pharmacokinetic profile of 1-(Bromomethyl)-4-ethoxybenzene is critical for understanding its biological activity. Key aspects include:

- Absorption : The compound shows good absorption characteristics when administered orally or intravenously.

- Distribution : It is distributed throughout body tissues, with a preference for lipid-rich environments due to its hydrophobic nature.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.

- Excretion : Excreted mainly through the urine after conjugation with glucuronic acid or sulfate groups.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-ethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYLIWBLUTYRTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563911 |

Source

|

| Record name | 1-(Bromomethyl)-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2606-57-7 |

Source

|

| Record name | 1-(Bromomethyl)-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.